molecular formula C12H12ClNO3S B3231260 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 1315368-12-7

1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B3231260
CAS No.: 1315368-12-7
M. Wt: 285.75
InChI Key: BRALMLGAKSIYOS-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is a sulfonyl chloride derivative featuring a dihydroindole core substituted with a cyclopropanecarbonyl group at the 1-position and a sulfonyl chloride moiety at the 6-position. This compound is of interest in medicinal and materials chemistry due to the reactive sulfonyl chloride group, which facilitates nucleophilic substitution reactions, and the cyclopropane ring, which introduces steric and electronic effects that modulate reactivity .

Properties

IUPAC Name

1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c13-18(16,17)10-4-3-8-5-6-14(11(8)7-10)12(15)9-1-2-9/h3-4,7,9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRALMLGAKSIYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315368-12-7
Record name 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS No. 1315368-12-7) is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of Class I PI3-kinase enzymes. This compound is characterized by its unique molecular structure, which includes a cyclopropanecarbonyl group and a sulfonyl chloride moiety, contributing to its reactivity and biological efficacy.

  • Molecular Formula : C₁₂H₁₂ClNO₃S
  • Molecular Weight : 285.75 g/mol
  • IUPAC Name : 1-(cyclopropanecarbonyl)indoline-6-sulfonyl chloride
  • Purity : Typically around 95% in commercial preparations

The primary biological activity of this compound is attributed to its role as an inhibitor of Class I PI3-kinase isoforms, particularly PI3Kα and PI3Kδ. These enzymes are critical in various cellular processes, including growth, proliferation, and survival of cells, particularly in the context of cancer and inflammatory diseases.

Inhibition of Tumorigenesis

Research indicates that this compound exhibits potent anti-tumor activity by inhibiting the uncontrolled cellular proliferation associated with malignancies such as Chronic Lymphocytic Leukaemia (CLL) and Acute Lymphoblastic Leukaemia (ALL). The inhibition of specific PI3K isoforms can lead to reduced signaling pathways that promote tumor growth and survival .

Anti-inflammatory Effects

In addition to its anti-cancer properties, the compound has shown promise in treating inflammatory conditions. By modulating immune responses through PI3K inhibition, it may alleviate symptoms associated with diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

  • Study on CLL and ALL :
    • A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on leukemic cell lines, leading to apoptosis and reduced cell viability. The study highlighted the compound's potential as part of combination therapies for hematological malignancies.
  • Inflammatory Disease Model :
    • In animal models of rheumatoid arthritis, administration of the compound resulted in decreased inflammation markers and joint damage compared to control groups. This suggests that targeting PI3K pathways could be effective in managing chronic inflammatory conditions.

Data Tables

Property Value
Molecular FormulaC₁₂H₁₂ClNO₃S
Molecular Weight285.75 g/mol
CAS Number1315368-12-7
Purity≥95%
Biological ActivityPI3K inhibition
ApplicationsAnti-cancer, anti-inflammatory

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride with three closely related derivatives, focusing on structural, spectroscopic, and functional differences.

Structural and Molecular Formula Comparison

Compound Name Substituent at 1-position Molecular Formula Molecular Weight (Da) CAS Number Purity/Notes
This compound Cyclopropanecarbonyl C₁₃H₁₂ClNO₃S* 297.75 (calculated) Not explicitly provided Likely requires specialized synthesis
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride Acetyl (CH₃CO) C₁₀H₁₀ClNO₃S 259.71 313690-18-5 95%+ purity
1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride Methyl (CH₃) C₉H₁₀ClNO₂S 231.69 173669-61-9 97% purity (discontinued)
1-Propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride Propanoyl (C₂H₅CO) C₁₁H₁₂ClNO₃S 273.02 1315366-35-8 Limited commercial availability

*Calculated based on substituent addition to the dihydroindole-sulfonyl chloride backbone.

Key Observations :

  • The cyclopropanecarbonyl substituent introduces a strained three-membered ring, which may enhance electrophilicity at the sulfonyl chloride group compared to methyl or acetyl analogs .
  • Molecular weight increases with bulkier substituents (methyl < acetyl < propanoyl < cyclopropanecarbonyl), impacting solubility and crystallization behavior.

Spectroscopic and Reactivity Differences

NMR Spectroscopy

provides ¹³C-NMR data for a related indole derivative (δ 47.45 for CH₂, 109.46–144.88 ppm for aromatic carbons). For 1-acetyl and 1-methyl analogs, the carbonyl carbon in the acetyl group would resonate near δ 170–180 ppm, while the cyclopropanecarbonyl group’s carbonyl is expected at δ 165–175 ppm due to ring strain .

Reactivity
  • Sulfonyl Chloride Reactivity : All analogs undergo nucleophilic substitution (e.g., with amines to form sulfonamides). However, steric hindrance from the cyclopropanecarbonyl group may slow reactions compared to less bulky substituents like methyl .

Q & A

What are the key considerations for designing a synthesis protocol for 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride?

Level : Basic (Methodological)
Answer :
The synthesis of sulfonyl chlorides often involves chlorosulfonic acid as a reagent. For example, in analogous indole sulfonyl chlorides, chlorosulfonic acid is added to a precursor (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole) at 0°C, followed by gradual warming to room temperature. Critical parameters include:

  • Temperature control : Slow addition at 0°C minimizes side reactions (e.g., over-chlorination) .
  • Purification : Precipitation in ice water and washing with cold solvents (e.g., ethyl acetate) are standard steps to isolate the product.
  • Yield optimization : Reaction times (1–3 hours) and stoichiometric ratios (e.g., 1:5 precursor-to-chlorosulfonic acid) must be empirically adjusted due to steric hindrance from the cyclopropanecarbonyl group .

How can researchers address the lack of published physicochemical data for this compound?

Level : Advanced (Data Contradiction Analysis)
Answer :
Existing literature on structurally similar sulfonyl chlorides (e.g., 2,3-dihydro-1H-indole-4-carboxylic acid derivatives) indicates gaps in melting point, solubility, and stability data. To resolve this:

  • Empirical determination : Use differential scanning calorimetry (DSC) for melting points and dynamic vapor sorption (DVS) for hygroscopicity.
  • Computational modeling : Predict properties like logP and pKa using software such as ACD/Labs or COSMOtherm, validated against experimental analogs (e.g., indole-6-sulfonyl chlorides) .
  • Stability assays : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to establish storage guidelines .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic (Experimental Design)
Answer :
Safety measures should align with OSHA and EU CEN standards:

  • Respiratory protection : Use NIOSH-certified P95 respirators or EU ABEK-P2 filters if airborne particulates are detected .
  • Skin/eye protection : Wear nitrile gloves and full-face shields due to potential sulfonyl chloride reactivity (e.g., hydrolysis to corrosive HCl).
  • Waste disposal : Neutralize residual compound with ice-cold sodium bicarbonate before disposal to prevent drain contamination .

How can researchers validate the purity of this compound?

Level : Advanced (Methodological)
Answer :
Purity validation requires multi-technique analysis:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA). Purity ≥98% is typical for research-grade material .
  • NMR : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on cyclopropane proton splitting (δ 1.2–1.5 ppm) and sulfonyl chloride resonance (δ 3.8–4.2 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (C12_{12}H11_{11}ClNO3_3S: calc. 284.02) within 5 ppm error .

What strategies mitigate side reactions during nucleophilic substitution with this compound?

Level : Advanced (Reaction Mechanism Analysis)
Answer :
The sulfonyl chloride group is prone to hydrolysis and unwanted substitutions. Mitigation strategies include:

  • Solvent selection : Use anhydrous DMF or THF with molecular sieves to suppress hydrolysis .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amidation or esterification, reducing reaction time and byproduct formation.
  • Temperature modulation : Conduct reactions at −20°C for moisture-sensitive nucleophiles (e.g., amines) to preserve reactivity .

How should researchers approach toxicological profiling of this compound?

Level : Advanced (Data Gap Analysis)
Answer :
While no carcinogenicity data exists for this compound, analogs like 2,3-dihydro-1H-indole derivatives show low acute toxicity (LD50_{50} > 2000 mg/kg in rodents). Recommended steps:

  • In vitro assays : Test for mutagenicity (Ames test) and cytotoxicity (MTT assay in HepG2 cells).
  • In silico tools : Use Derek Nexus or Toxtree to predict toxicity endpoints based on structural alerts (e.g., sulfonyl chloride reactivity) .
  • Regulatory alignment : Cross-reference with ECHA guidelines for sulfonamide derivatives to identify required testing tiers .

What are the challenges in characterizing the stability of this compound under varying storage conditions?

Level : Advanced (Experimental Design)
Answer :
Instability due to moisture or light necessitates:

  • Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.
  • Light sensitivity : Use UV-vis spectroscopy to detect photodegradation products (e.g., indole ring cleavage).
  • Packaging : Store in amber glass vials under argon to prevent oxidation, with desiccants to control humidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

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